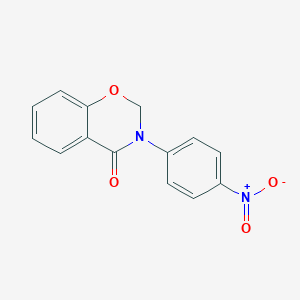

4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

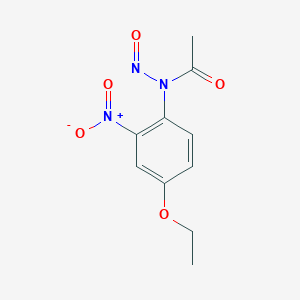

4H-1,3-benzoxazin-4-one, 2,3-dihydro-3-(p-nitrophenyl)-, also known as NBD-BOA, is a fluorescent probe frequently used in biochemical and physiological research. This compound has been widely used in the study of protein-protein interactions, enzyme activity, and cellular signaling pathways.

Wirkmechanismus

4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- acts as a fluorescent probe by undergoing a conformational change upon binding to its target molecule. The fluorescent properties of 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- are dependent on the position of the nitro group on the phenyl ring. When 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- binds to a target molecule, the nitro group is displaced, causing a change in the fluorescent properties of the compound. This change can be detected using fluorescence spectroscopy.

Biochemische Und Physiologische Effekte

4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has been shown to have minimal effects on biochemical and physiological processes. However, it is important to note that the use of any chemical probe in biological systems can potentially interfere with normal cellular processes. Therefore, it is important to use caution when interpreting results obtained using 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)-.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- as a fluorescent probe is its high sensitivity and selectivity for its target molecule. 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- is also relatively easy to synthesize and has a long shelf life. However, one limitation of using 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- is its potential to interfere with normal cellular processes. In addition, 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- may not be suitable for use in certain experimental conditions, such as in vivo studies.

Zukünftige Richtungen

There are several future directions for the use of 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- in scientific research. One direction is the development of new probes based on the 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- scaffold with improved selectivity and sensitivity for specific target molecules. Another direction is the use of 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- in high-throughput screening assays to identify novel compounds that modulate protein-protein interactions or enzyme activity. Finally, 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- could be used in combination with other probes to study complex biological processes, such as signal transduction pathways.

Synthesemethoden

4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- can be synthesized via a multi-step reaction process. The first step involves the synthesis of 2-nitrobenzaldehyde, which is then reacted with 2-aminophenol to form 2-amino-4-nitrophenol. The final step involves the reaction of 2-amino-4-nitrophenol with phosgene to produce 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)-.

Wissenschaftliche Forschungsanwendungen

4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has been widely used in scientific research as a fluorescent probe to study protein-protein interactions, enzyme activity, and cellular signaling pathways. For example, 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has been used to study the interaction between the SH2 domain of Src kinase and the phosphorylated tyrosine residues of its substrate proteins. 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has also been used to study the activity of protein kinases, such as protein kinase C and protein kinase A, by monitoring the phosphorylation of their substrates. In addition, 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has been used to study the activation of G protein-coupled receptors and intracellular calcium signaling pathways.

Eigenschaften

CAS-Nummer |

18672-15-6 |

|---|---|

Produktname |

4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- |

Molekularformel |

C14H10N2O4 |

Molekulargewicht |

270.24 g/mol |

IUPAC-Name |

3-(4-nitrophenyl)-2H-1,3-benzoxazin-4-one |

InChI |

InChI=1S/C14H10N2O4/c17-14-12-3-1-2-4-13(12)20-9-15(14)10-5-7-11(8-6-10)16(18)19/h1-8H,9H2 |

InChI-Schlüssel |

RJFKAIOIBHHRQM-UHFFFAOYSA-N |

SMILES |

C1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)[N+](=O)[O-] |

Kanonische SMILES |

C1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)[N+](=O)[O-] |

Andere CAS-Nummern |

18672-15-6 |

Synonyme |

3-(4-Nitrophenyl)-2H-1,3-benzoxazin-4(3H)-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)